molecular formula C16H14ClN3 B1496155 7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine CAS No. 4393-72-0

7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine

Cat. No. B1496155
CAS RN: 4393-72-0
M. Wt: 283.75 g/mol
InChI Key: FAMNQSVPYUAUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine, also known as Chlordiazepam, is a chemical compound with the formula C16H14ClN3 . It has a molecular weight of 283.755 . This compound is also an intermediate in the synthesis of 8-Chloro-1-methyl-6-phenyl-4H-imidazo .


Synthesis Analysis

While specific synthesis methods for 7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine were not found in the search results, it is known to be an intermediate in the synthesis of 8-Chloro-1-methyl-6-phenyl-4H-imidazo .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C16H14ClN3/c1-18-15-10-19-16 (11-5-3-2-4-6-11)13-9-12 (17)7-8-14 (13)20-15/h2-9H,10H2,1H3, (H,18,20) . The chemical structure of this compound is available as a 2D Mol file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine include a molecular weight of 283.755 . More specific properties such as density, boiling point, and melting point were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • 7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine's derivatives have been synthesized and analyzed for their crystal structures. For instance, variants like 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one have been studied for their molecular forms resulting from proton migration, significantly altering their molecular structure and influencing their assembly in the crystal (Kravtsov et al., 2012).

Electrochemical Properties

  • The electrochemical reduction of this compound has been explored. It's been found that the reduction process is diffusion controlled and enables the quantitative determination of the drug in both acidic and basic media (Thomas et al., 1987).

Solubility Studies

  • Studies on the solubility of derivatives like diazepam in various solvents have been conducted. These studies are crucial for understanding the behavior of these compounds in different environments and are essential for pharmaceutical formulations (Jouyban et al., 2010).

Metabolite Characterization

  • The metabolites of chlordiazepoxide, a derivative, have been characterized using high-resolution mass spectrometry. Understanding the metabolism of such compounds is vital for pharmacokinetics and drug development (Schwartz et al., 1968).

Alternative Synthesis Methods

  • Alternative synthesis methods for this compound have been developed, providing more efficient and potentially more cost-effective ways of producing these substances (Maehr et al., 1995).

Conformational Analysis

  • The conformation of this compound in solution has been studied, offering insights into its chemical behavior and interactions, which is fundamental for drug design (Sunjic et al., 1979).

properties

IUPAC Name

7-chloro-N-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-18-15-10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)20-15/h2-9H,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMNQSVPYUAUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195995
Record name N(4)-Desoxychlordiazepoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4393-72-0
Record name N(4)-Desoxychlordiazepoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Desoxychlordiazepoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desoxochlordiazepoxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ZDV6E7DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine
Reactant of Route 2
7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine
Reactant of Route 3
7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine
Reactant of Route 4
7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine
Reactant of Route 5
7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine
Reactant of Route 6
7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.